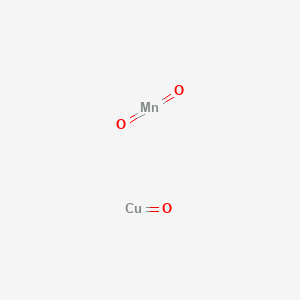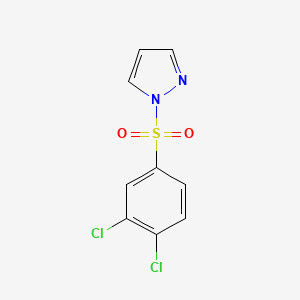
(2R,4S)-4-Aminopyrrolidine-2,4-dicarboxylicacid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2R,4S)-4-Aminopyrrolidine-2,4-dicarboxylic acid is a chiral compound with two stereocenters
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2R,4S)-4-Aminopyrrolidine-2,4-dicarboxylic acid can be achieved through several methods. One common approach involves the reaction of D-penicillamine with pyridoxal hydrochloride, which results in the formation of the desired compound . The reaction typically takes place under controlled conditions, including specific temperature and pH levels, to ensure the correct stereochemistry is achieved.
Industrial Production Methods
Industrial production of (2R,4S)-4-Aminopyrrolidine-2,4-dicarboxylic acid often involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of advanced techniques such as continuous flow reactors and automated synthesis systems to ensure consistent production quality.
化学反応の分析
Types of Reactions
(2R,4S)-4-Aminopyrrolidine-2,4-dicarboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: The amino group in the compound can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and electrophiles like alkyl halides. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce a variety of substituted pyrrolidine derivatives.
科学的研究の応用
(2R,4S)-4-Aminopyrrolidine-2,4-dicarboxylic acid has numerous applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a chiral auxiliary in asymmetric synthesis.
Biology: The compound is studied for its potential role in enzyme inhibition and as a ligand in biochemical assays.
Medicine: Research explores its potential as a therapeutic agent for various diseases, including its use in drug design and development.
Industry: It is utilized in the production of advanced materials and as a precursor for the synthesis of specialty chemicals.
作用機序
The mechanism of action of (2R,4S)-4-Aminopyrrolidine-2,4-dicarboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate access. Additionally, it may interact with cellular receptors to modulate signaling pathways, leading to various biological effects .
類似化合物との比較
Similar Compounds
(2S,4R)-4-Aminopyrrolidine-2,4-dicarboxylic acid: This is the enantiomer of (2R,4S)-4-Aminopyrrolidine-2,4-dicarboxylic acid and has similar chemical properties but different biological activities.
(2R,4S)-2-Methyl-2,3,3,4-tetrahydroxytetrahydrofuran: Another compound with similar stereochemistry but different functional groups and applications.
Uniqueness
(2R,4S)-4-Aminopyrrolidine-2,4-dicarboxylic acid is unique due to its specific stereochemistry, which imparts distinct chemical and biological properties
特性
CAS番号 |
171336-81-5 |
|---|---|
分子式 |
C6H10N2O4 |
分子量 |
0 |
同義語 |
2,4-Pyrrolidinedicarboxylicacid,4-amino-,(2R-trans)-(9CI) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[4-(4-pyrazol-1-ylsulfonylphenoxy)phenyl]sulfonylpyrazole](/img/new.no-structure.jpg)
![2H-Cyclopent[d]isoxazole-3-carboxylicacid,3,3a,4,6a-tetrahydro-,(3alpha,3aalpha,6aalpha)-(9CI)](/img/structure/B1171369.png)




